Benzoic acid, 4-chloro-2-[(3,4-dimethylphenyl)amino]-
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Overview
Description
Benzoic acid, 4-chloro-2-[(3,4-dimethylphenyl)amino]- is an organic compound with a complex structure that includes a benzoic acid core substituted with a chloro group and an amino group attached to a dimethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-chloro-2-[(3,4-dimethylphenyl)amino]- typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, 4-chlorobenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Coupling Reaction: The resulting 4-chloro-2-aminobenzoic acid is then coupled with 3,4-dimethylaniline under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-chloro-2-[(3,4-dimethylphenyl)amino]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or aminated derivatives.
Scientific Research Applications
Benzoic acid, 4-chloro-2-[(3,4-dimethylphenyl)amino]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which benzoic acid, 4-chloro-2-[(3,4-dimethylphenyl)amino]- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-aminobenzoic acid
- 2-Amino-4-chlorobenzoic acid
- 4-Amino-2-chlorobenzoic acid
Comparison
Compared to these similar compounds, benzoic acid, 4-chloro-2-[(3,4-dimethylphenyl)amino]- is unique due to the presence of the dimethylphenyl group, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its applications and effectiveness in different contexts.
Properties
CAS No. |
57397-98-5 |
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Molecular Formula |
C15H14ClNO2 |
Molecular Weight |
275.73 g/mol |
IUPAC Name |
4-chloro-2-(3,4-dimethylanilino)benzoic acid |
InChI |
InChI=1S/C15H14ClNO2/c1-9-3-5-12(7-10(9)2)17-14-8-11(16)4-6-13(14)15(18)19/h3-8,17H,1-2H3,(H,18,19) |
InChI Key |
LZWBQYBITWSPKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C(C=CC(=C2)Cl)C(=O)O)C |
Origin of Product |
United States |
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